methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride typically involves the alkylation of 2-methylquinoline with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium hydride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition can result in the disruption of cellular processes and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methyl and amine groups.
2-Methylquinoline: Similar to the parent compound but with a methyl group at the 2-position.
4-Aminoquinoline: Contains an amino group at the 4-position instead of the methyl[(2-methylquinolin-4-yl)methyl]amine group.
Uniqueness
Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763759-90-4 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.2 |
Purity |
0 |
Origin of Product |
United States |
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